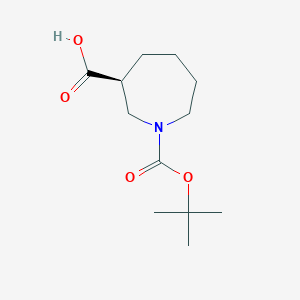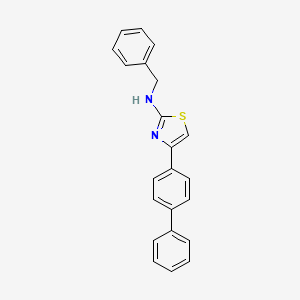![molecular formula C22H21F3N2O4S2 B2722463 3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-{[4-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide CAS No. 1251670-50-4](/img/structure/B2722463.png)
3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-{[4-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-{[4-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-{[4-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the thiophene ring, introduction of the sulfonamide group, and subsequent functionalization with the ethoxyphenyl and trifluoromethylbenzyl groups. Common reagents used in these reactions include phosphorus pentasulfide (P4S10) for thiophene ring formation and various sulfonyl chlorides for sulfonamide introduction .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
化学反应分析
Types of Reactions
3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-{[4-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: The ethoxyphenyl and trifluoromethylbenzyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the sulfonamide group can yield the corresponding amine.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor of specific enzymes or receptors.
Medicine: As a candidate for drug development due to its potential biological activities.
Industry: As a precursor for the synthesis of materials with specific properties
作用机制
The mechanism of action of 3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-{[4-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathway. The exact molecular targets and pathways involved depend on the specific biological context and require further research to elucidate .
相似化合物的比较
Similar Compounds
Similar compounds to 3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-{[4-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide include other thiophene derivatives with sulfonamide groups and various functional groups attached to the thiophene ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds .
属性
IUPAC Name |
3-[(4-ethoxyphenyl)-methylsulfamoyl]-N-[[4-(trifluoromethyl)phenyl]methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N2O4S2/c1-3-31-18-10-8-17(9-11-18)27(2)33(29,30)19-12-13-32-20(19)21(28)26-14-15-4-6-16(7-5-15)22(23,24)25/h4-13H,3,14H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNHIUNQDFIFGLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NCC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(2-Chlorophenyl)-2,5-dimethyl-7-(4-(2-methylallyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2722380.png)
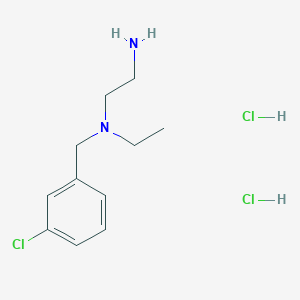
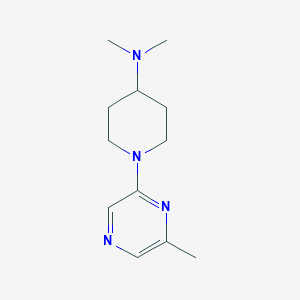
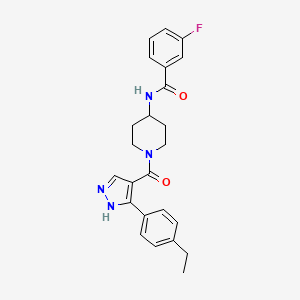
![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2722387.png)
![N-(4-ethoxyphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2722389.png)
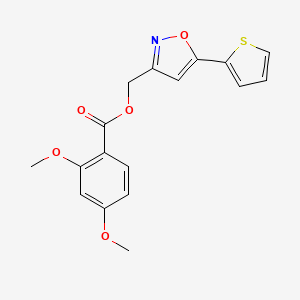
![methyl 1-[2-(1,3-benzodioxol-5-yl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-imidazole-4-carboxylate](/img/structure/B2722394.png)
![2-{[(3-Chlorophenyl)methyl]amino}ethan-1-ol hydrochloride](/img/structure/B2722395.png)
![2-Methoxyethyl 5-[(3,4-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2722396.png)
![(2-Methylthiazol-4-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B2722399.png)

